molecular formula C24H16N2 B1467890 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole CAS No. 1024598-06-8

11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole

Cat. No.: B1467890
CAS No.: 1024598-06-8
M. Wt: 332.4 g/mol
InChI Key: IENOQUQIVSMWGP-UHFFFAOYSA-N
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Description

11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole is a useful research compound. Its molecular formula is C24H16N2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an effective inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, inhibiting their activity . These interactions highlight the compound’s potential impact on metabolic processes and drug metabolism.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein kinases can lead to changes in cell proliferation, differentiation, and apoptosis . In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts signaling pathways that are essential for cell growth and survival. Additionally, the compound can interact with DNA and RNA, affecting the transcription and translation processes . By binding to specific sequences in the genome, this compound can modulate the expression of genes involved in various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been consistent with those observed in vitro, with prolonged exposure leading to significant changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall activity and toxicity of this compound . Additionally, the compound’s interaction with other metabolic enzymes and cofactors can further modulate its effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and activity . Furthermore, the distribution of this compound within different tissues can influence its overall pharmacokinetics and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is known to localize in the nucleus, where it can interact with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can accumulate in other organelles, such as the mitochondria, where it can influence mitochondrial function and apoptosis .

Properties

IUPAC Name

12-phenyl-11H-indolo[2,3-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-22-13-7-5-11-18(22)20-15-14-19-17-10-4-6-12-21(17)25-23(19)24(20)26/h1-15,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOQUQIVSMWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024598-06-8
Record name 11,12-Dihydro-11-phenylindolo[2,3-a]carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 1,000-ml three-necked flask that had been deaerated and filled with nitrogen were placed 26.0 g (101.4 millimoles) of indolo[2,3-a]carbazole, 122.7 g (601.4 millimoles) of iodobenzene, 54.7 g (287.2 millimoles) of copper iodide, 66.7 g (482.6 millimoles) of potassium carbonate, and 800 ml of quinoline and the mixture was stirred at 190° C. for 72 hours. The mixture was cooled to room temperature, 500 ml of water and 500 ml of dichloromethane were added, and the yellow crystals formed were filtered off. The filtrate was separated into an organic layer and an aqueous layer and the organic layer was washed three times with 500 ml of water. The organic layer was dried over magnesium sulfate, the magnesium sulfate was filtered off, and the solvent was stripped off under reduced pressure. The residue was purified by silica gel column chromatography to yield 13.7 g (41.2 millimoles, 40.6% yield) of 11-phenylindolo[2,3-a]carbazole as a white powder.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
122.7 g
Type
reactant
Reaction Step Two
Quantity
66.7 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
54.7 g
Type
catalyst
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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